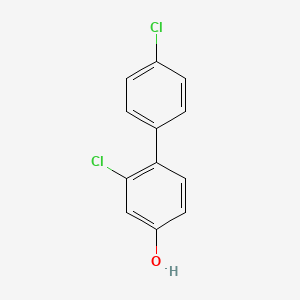
Sulfide, allyl pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, allyl pentyl, is an organosulfur compound characterized by the presence of a sulfur atom bonded to an allyl group and a pentyl group. Organosulfur compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyl sulfides typically involves the S-allylation of sulfinate esters. One efficient method is the reaction of sulfinate esters with allyltrimethylsilane under Pummerer-like conditions, which proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement . Another method involves the one-pot synthesis of allyl sulfides from sulfinate esters and allylsilanes, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production methods for allyl sulfides often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfide, allyl pentyl, undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new sulfide derivatives.
Aplicaciones Científicas De Investigación
Sulfide, allyl pentyl, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of sulfide, allyl pentyl, involves its interaction with molecular targets and pathways. For example, it can modulate the activity of enzymes and proteins through covalent bonding or non-covalent interactions. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl methyl sulfide
- Propyl methyl sulfide
- Butyl methyl sulfide
Uniqueness
Sulfide, allyl pentyl, is unique due to its specific combination of an allyl group and a pentyl group, which imparts distinct chemical properties and reactivity compared to other sulfides.
Propiedades
Número CAS |
3393-13-3 |
|---|---|
Fórmula molecular |
C8H16S |
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
1-prop-2-enylsulfanylpentane |
InChI |
InChI=1S/C8H16S/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3 |
Clave InChI |
AMSGWDQTSUNZMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




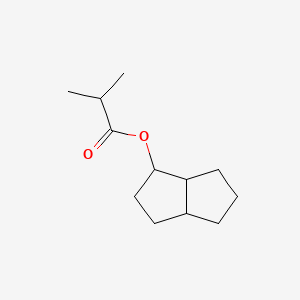

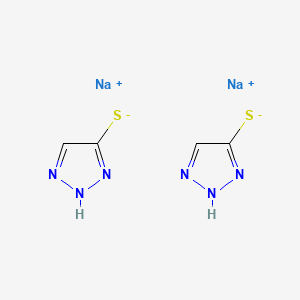


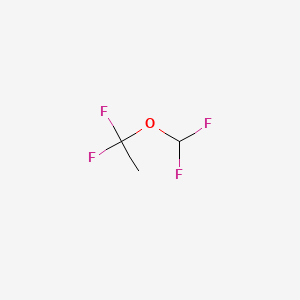
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
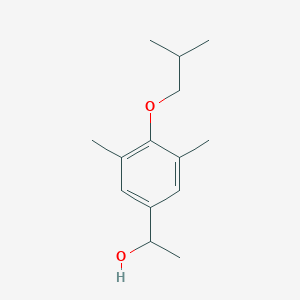

![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
